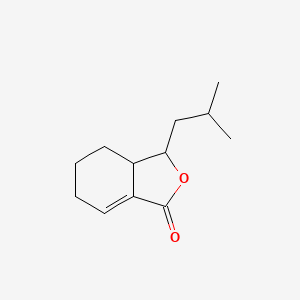
3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one is an organic compound with a complex structure that includes a benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, sulfonyl chlorides, Lewis acids, controlled temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methylpropyl)-2-benzofuran-1(3h)-one
- 3-(2-Methylpropyl)-4,5,6,7-tetrahydro-2-benzofuran-1(3h)-one
Uniqueness
3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Activité Biologique
3-(2-Methylpropyl)-3a,4,5,6-tetrahydro-2-benzofuran-1(3h)-one, also known as sedanolide, is a compound that has garnered interest due to its potential biological activities. It is primarily found in various plant species, including Ligusticum striatum and Apium graveolens . This article aims to explore the biological activities associated with this compound, focusing on its antioxidant and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Molecular Formula : C12H18O2
- Molecular Weight : 194.27 g/mol
- CAS Number : 66211-45-8
Antioxidant Activity
Antioxidants are crucial for neutralizing free radicals in biological systems. The antioxidant activity of this compound has been investigated through various assays:
- DPPH Assay : This method measures the ability of antioxidants to scavenge the DPPH radical.
- ABTS Assay : Similar to DPPH but uses a different radical.
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various pathogens:
- Studies have shown that extracts containing sedanolide exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
The biological effects of sedanolide can be attributed to its interaction with various cellular pathways:
- G Protein-Coupled Receptors (GPCRs) : Sedanolide may influence GPCRs involved in antioxidant defense mechanisms and inflammation . This interaction could lead to enhanced cellular responses against oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to oxidative stress pathways, further contributing to its antioxidant capabilities.
Case Studies
- Study on Ligusticum striatum Extracts : A study highlighted the isolation of sedanolide from Ligusticum striatum, demonstrating its potent antioxidant and antimicrobial properties when tested in vitro .
- Application in Food Preservation : Research indicated that incorporating sedanolide-rich extracts into food products could extend shelf life due to their antimicrobial properties .
Propriétés
Numéro CAS |
66211-45-8 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3-(2-methylpropyl)-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H18O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14-11/h6,8-9,11H,3-5,7H2,1-2H3 |
Clé InChI |
CTMNHOOSFSITGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C2CCCC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















